3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione
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Overview
Description
3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that features a unique structure combining a pyrimidine and triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form an intermediate, which is then cyclized with a triazine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another triazine derivative with different substituents.
3-Amino-5,6-dimethyl-1,2,4-triazine: A simpler triazine compound with amino and methyl groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione is unique due to its combination of a pyrimidine and triazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and applications compared to simpler triazine derivatives.
Properties
Molecular Formula |
C14H13N5O4 |
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Molecular Weight |
315.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O4/c1-19-13(20)10-12(16-14(19)21)18-17-11(15-10)7-4-5-8(22-2)9(6-7)23-3/h4-6H,1-3H3,(H,16,18,21) |
InChI Key |
UDNKVHLUAVTMMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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